
(4-Chlorophenyl)methyl tetradecyl 3-pyridinylcarbonimidodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)methyl tetradecyl 3-pyridinylcarbonimidodithioate is a chemical compound with the molecular formula C27H39ClN2S2 and a molecular weight of 491.2 g/mol . This compound is known for its unique structure, which includes a 4-chlorophenyl group, a tetradecyl chain, and a 3-pyridinylcarbonimidodithioate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of (4-Chlorophenyl)methyl tetradecyl 3-pyridinylcarbonimidodithioate involves several steps. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with tetradecylamine to form the intermediate compound, which is then reacted with 3-pyridinylcarbonimidodithioic acid under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
(4-Chlorophenyl)methyl tetradecyl 3-pyridinylcarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the 4-chlorophenyl group, where nucleophiles like hydroxide ions can replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Chlorophenyl)methyl tetradecyl 3-pyridinylcarbonimidodithioate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)methyl tetradecyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its effects on cellular function .
Comparison with Similar Compounds
(4-Chlorophenyl)methyl tetradecyl 3-pyridinylcarbonimidodithioate can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents or chain lengths.
This compound: These compounds have similar functional groups but differ in their overall molecular structure and properties.
The uniqueness of this compound lies in its specific combination of functional groups and chain length, which confer distinct chemical and biological properties .
Properties
CAS No. |
41643-22-5 |
|---|---|
Molecular Formula |
C27H39ClN2S2 |
Molecular Weight |
491.2 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-N-pyridin-3-yl-1-tetradecylsulfanylmethanimine |
InChI |
InChI=1S/C27H39ClN2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-21-31-27(30-26-15-14-20-29-22-26)32-23-24-16-18-25(28)19-17-24/h14-20,22H,2-13,21,23H2,1H3 |
InChI Key |
RLQAVIYIYKYFKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


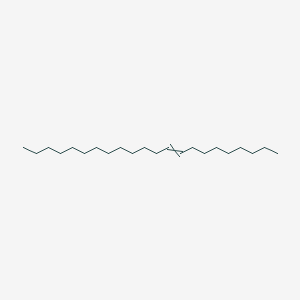
![N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline](/img/structure/B14660499.png)
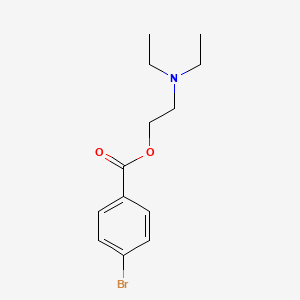
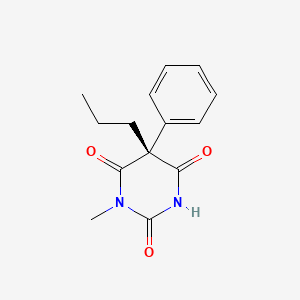

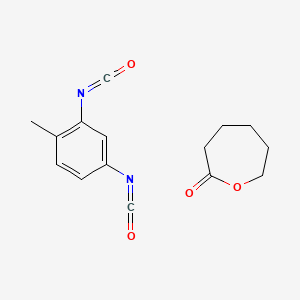
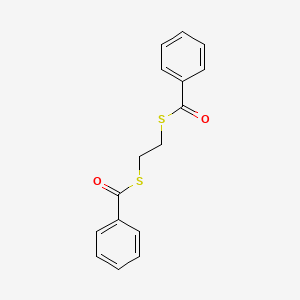
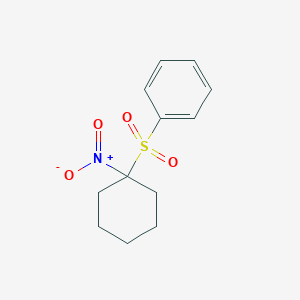

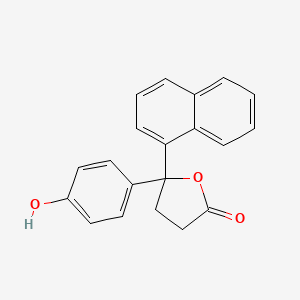
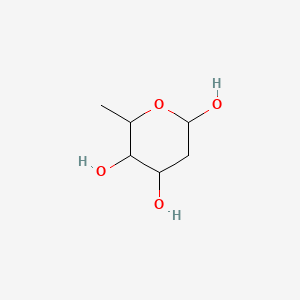
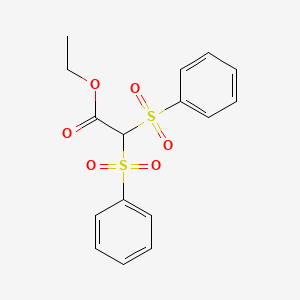
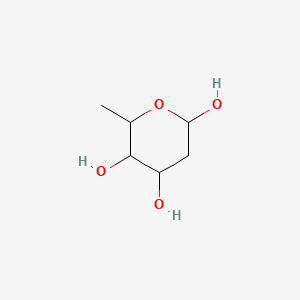
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidine]](/img/structure/B14660578.png)
